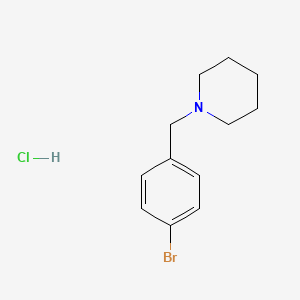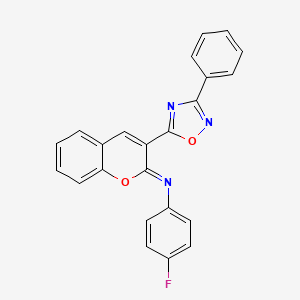
(2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine, also known as FOI, is a synthetic compound that has been gaining attention in the scientific community for its potential applications in various fields. FOI belongs to the class of chromene derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine has also been shown to inhibit the activity of the serine/threonine protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine has been shown to exhibit antiviral activity against herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine is its broad spectrum of biological activities, which makes it a promising candidate for drug development. (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine has also been shown to exhibit good stability under various conditions, which makes it a suitable candidate for analytical applications. One limitation of (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine research. One direction is the development of (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine derivatives with improved solubility and potency. Another direction is the investigation of (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine's potential use as a fluorescent probe for detecting metal ions in complex biological samples. Finally, further studies are needed to elucidate the mechanism of action of (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine and its potential use in the treatment of various diseases.
Conclusion:
(2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine is a synthetic compound that has shown promising potential for various applications in the scientific community. Its broad spectrum of biological activities, stability, and potential use as a fluorescent probe make it a promising candidate for drug development and analytical applications. Further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Synthesemethoden
(2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine can be synthesized using a multi-step process involving the reaction of 4-fluoroaniline with ethyl bromoacetate to form ethyl 4-fluoroanilinoacetate, which is then reacted with hydrazine hydrate to form 4-fluoro-N'-ethylidenebenzohydrazide. This compound is then reacted with 3-phenyl-1,2,4-oxadiazol-5-amine and salicylaldehyde to form (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine has been shown to exhibit anticancer, antitubercular, and antiviral activities. (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine has also been studied for its potential use as a fluorescent probe for detecting metal ions in solution.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3O2/c24-17-10-12-18(13-11-17)25-22-19(14-16-8-4-5-9-20(16)28-22)23-26-21(27-29-23)15-6-2-1-3-7-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABISMSSOVEBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Fluoropyridin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496843.png)
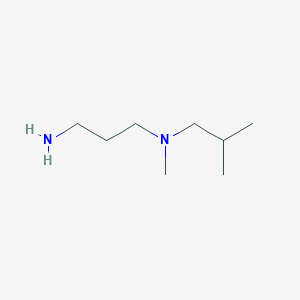
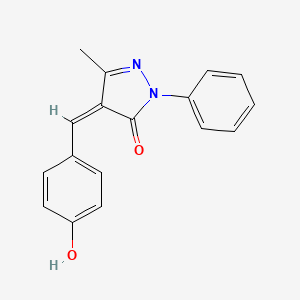
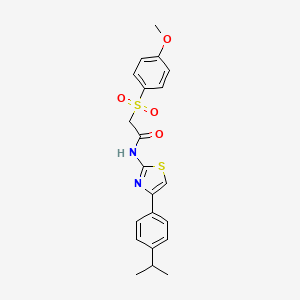
![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)
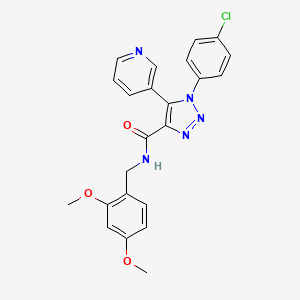
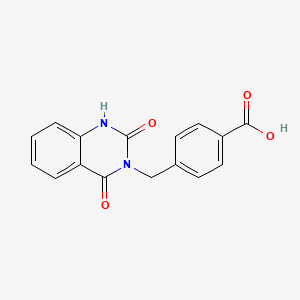
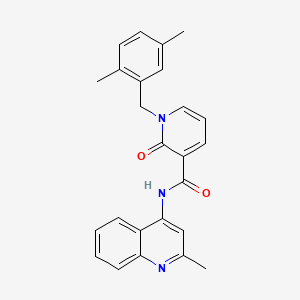
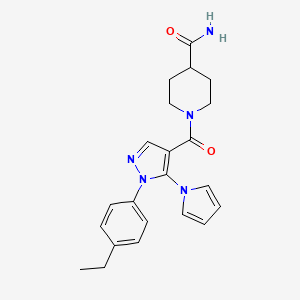

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)


